

A Technical Deep Dive into the Polymerization of Truliner® Hard Reline Acrylics

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For Immediate Release

This technical guide provides an in-depth analysis of the polymerization process for the "**Truliner**" series of hard denture reline materials. Tailored for researchers, polymer scientists, and professionals in drug development and material science, this document details the chemical composition, polymerization kinetics, and resultant physical properties of both "Original **Truliner**" and "New **Truliner**" formulations. It aims to serve as a comprehensive resource, elucidating the underlying chemistry and providing key performance data derived from scientific literature.

Executive Summary

"Truliner" is a brand of auto-polymerizing, chairside hard reline acrylics used in dentistry to improve the fit and stability of dentures. The product line consists of two distinct formulations: "Original Truliner," a traditional poly(methyl methacrylate) (PMMA) based system, and "New Truliner," which utilizes a poly(ethyl methacrylate) (PEMA) chemistry, noted for its reduced exothermic heat during polymerization.[1][2][3] Both are two-component systems, comprising a powder and a liquid, which when mixed, initiate a free-radical polymerization reaction that leads to a rigid, cross-linked polymer network. This guide will dissect this process, presenting chemical compositions, polymerization workflows, and a summary of key performance metrics.

Chemical Composition



The polymerization characteristics and final properties of **Truliner** acrylics are dictated by their chemical constituents. Analysis of Safety Data Sheets (SDS) and scientific literature reveals the core components for each formulation.

Original Truliner® (PMMA-Based)

- Powder Component: The powder is primarily composed of pre-polymerized beads of Poly(methyl methacrylate).[4][5] It also contains a free-radical initiator, Benzoyl Peroxide, which is activated upon mixing with the liquid component.[4] Pigments and opacifiers, such as titanium dioxide, may be included for esthetics.[4]
- Liquid Component: The liquid is predominantly Methyl Methacrylate (MMA) monomer, which acts as the reactive solvent and building block for the polymer chain.[6][7] It also contains an accelerator or co-initiator, N,N-dimethyl-p-toluidine, which reacts with the benzoyl peroxide to generate free radicals at ambient temperature. An inhibitor, such as hydroquinone, is typically included to ensure storage stability and prevent premature polymerization.[8]

New Truliner® (PEMA-Based)

- Powder Component: The main constituent of the powder is Poly(ethyl methacrylate).[9]
 Similar to the original formula, it contains Benzoyl Peroxide as the initiator.[9]
- Liquid Component: The liquid monomer is likely Ethyl Methacrylate (EMA), corresponding to
 the PEMA polymer in the powder. This formulation is characterized by the inclusion of a
 plasticizer, di-n-butyl phthalate (DBP), at approximately 8% concentration, which contributes
 to a lower glass transition temperature and increased flexibility.[10][11] The accelerator
 system is also likely a tertiary amine, reacting with the benzoyl peroxide to start the
 polymerization.

The Polymerization Process: A Free-Radical Mechanism

The curing of **Truliner** is an example of auto-polymerizing (or chemical-cure) addition free-radical polymerization. The process can be described in three main stages: initiation, propagation, and termination.



- Initiation: The process begins when the powder and liquid are mixed. The tertiary amine
 accelerator (N,N-dimethyl-p-toluidine) in the liquid reacts with the benzoyl peroxide initiator
 from the powder. This redox reaction cleaves the weak oxygen-oxygen bond in the benzoyl
 peroxide, generating two free radicals. Each free radical then reacts with a methacrylate
 monomer molecule (MMA or EMA), transferring the radical to the monomer and initiating the
 polymer chain.[12]
- Propagation: The newly formed monomer radical is highly reactive and rapidly adds to another monomer molecule. This process repeats, quickly forming a long polymer chain.
 This chain growth is the primary exothermic phase of the reaction.
- Termination: The growth of polymer chains ceases when two growing radical chains react with each other (combination or disproportionation) or when a radical is neutralized by an impurity or an inhibitor molecule. The result is a stable, cross-linked polymer matrix. "Original Truliner" is described as having a unique "reverse curing" process that proceeds from the inside out, which is claimed to minimize monomer release and reduce thermal and chemical sensitivity for the patient.[10][13]

Free-Radical Polymerization Pathway of Methacrylate Resins.

Quantitative Polymerization & Performance Data

The clinical performance of **Truliner** is dependent on its polymerization kinetics and the mechanical properties of the cured material. Data from various studies are summarized below.

Table 1: Curing Characteristics of Truliner®

Formulations

Property	Original Truliner® (PMMA)	New Truliner® (PEMA)	Data Source(s)
Setting Time	~10 minutes	15 - 20 minutes	[1][3][9][13]
Peak Temperature	64.2 °C	64.0 °C	[13]
Time to Peak Temp.	11.8 minutes	15 - 20 minutes	[13]

Table 2: Mechanical Properties of Cured Truliner®



Property	Material	Condition	Mean Value	Data Source(s)
Impact Strength (IS)	New Truliner®	Baseline	0.60 kJ/m²	[5]
New Truliner®	180-day water immersion	1.52 kJ/m²	[5]	
Fracture Toughness (FT)	New Truliner®	Control Group	1.64 MPa.m ¹ / ²	
New Truliner®	After Thermocycling	1.46 MPa.m ¹ / ²		
Tensile Bond Strength	Original Truliner®	Bonded to PMMA base	8% to 60% of PMMA strength	

Experimental Protocols

The data presented above were generated using standardized materials testing methodologies.

Impact Strength Testing (Charpy or Izod method)

As described in studies by Goiania et al., rectangular specimens are fabricated according to ISO standards.[5][11]

- Specimen Preparation: Resin bars (e.g., 60 x 6 x 4 mm) are created by mixing the powder and liquid components and curing them in a stainless steel mold.[11] For relined specimens, a base of denture acrylic (e.g., Lucitone 550) is first prepared, and then a layer of the reline material is added.[5]
- Conditioning: Specimens are often stored in distilled water at 37°C for a specified period (e.g., 50 hours or up to 180 days) to simulate oral conditions.[5][11]
- Testing: A pendulum impact testing machine is used. The specimen is supported at both ends, and a pendulum of a specific weight is released to strike the center of the specimen.
 The energy absorbed to fracture the specimen is recorded in kJ/m².



Fracture Toughness Testing

This protocol, adapted from Urban et al., measures the material's resistance to crack propagation.

- Specimen Preparation: Single-edge-notch specimens are prepared. A sharp notch is created
 in the center of the specimen to act as a stress concentrator.
- Conditioning: Specimens may be tested after initial polymerization (control) or after undergoing thermocycling (e.g., 5,000 cycles between 5°C and 55°C) to simulate thermal stresses in the oral cavity.
- Testing: A universal testing machine is used to apply a three-point bending load. The load is applied until the specimen fractures. The fracture toughness (KIC) is calculated based on the fracture load, specimen dimensions, and crack length.

Tensile Bond Strength Testing

This method, described by Mutluay et al., evaluates the adhesion between the reline material and the denture base.

- Specimen Preparation: Dumbbell-shaped specimens are fabricated from denture base polymer. The specimens are then cut in the middle, and the reline material is applied to bond the two halves together. A bonding agent is typically applied to the denture base surface as per the manufacturer's instructions.
- Testing: The bonded specimens are mounted in a universal testing machine and subjected to a tensile load until failure. The force at which the bond fails is recorded, and the tensile strength is calculated in Megapascals (MPa) by dividing the failure load by the bonding surface area.

Application Workflow

The chairside application of **Truliner** follows a specific clinical workflow to ensure a successful reline. The process involves preparing the denture, mixing and applying the acrylic, and finishing the cured material. It is critical that the final cure does not occur in the patient's mouth;



the denture should be removed during the doughy stage and cured externally, preferably in a pressure pot to minimize porosity and improve material density.[9]



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Generalized workflow for the chairside application of **Truliner**®.

Conclusion

The polymerization of **Truliner**® hard reline acrylics is a well-defined, chemically initiated free-radical process. The choice between the PMMA-based "Original **Truliner**" and the PEMA-based "New **Truliner**" allows for tailoring of material properties, with the latter offering reduced exothermic heat and different handling characteristics due to the presence of a plasticizer. The performance data indicate that environmental factors such as water immersion can significantly influence the mechanical properties of the cured resin. A thorough understanding of the underlying chemistry, polymerization kinetics, and proper handling protocols is essential for optimizing the clinical outcomes and longevity of denture relines performed with these materials.

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